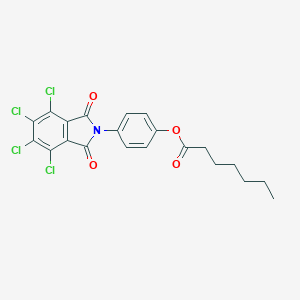
3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound with the molecular formula C24H21FN2O6S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multiple steps:
Formation of 3-(Benzoylamino)phenyl Intermediate: This step involves the reaction of 3-aminophenyl with benzoyl chloride in the presence of a base such as pyridine to form 3-(benzoylamino)phenyl.
Introduction of Fluoro Group: The next step involves the introduction of a fluoro group to the benzoyl intermediate. This can be achieved through electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Formation of 4-Morpholinylsulfonyl Intermediate: The morpholinylsulfonyl group is introduced by reacting morpholine with a sulfonyl chloride derivative under basic conditions.
Final Coupling Reaction: The final step involves coupling the 3-(benzoylamino)phenyl intermediate with the 4-fluoro-3-(4-morpholinylsulfonyl)benzoate intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
3-(Benzoylamino)phenyl 4-fluorobenzoate: Lacks the morpholinylsulfonyl group, which may result in different chemical and biological properties.
3-(Benzoylamino)phenyl 3-(4-morpholinylsulfonyl)benzoate: Lacks the fluoro group, which may affect its reactivity and interactions.
4-Fluoro-3-(4-morpholinylsulfonyl)benzoic acid: Lacks the benzoylamino group, which may influence its overall activity and applications.
Uniqueness
The presence of benzoylamino, fluoro, morpholinyl, and sulfonyl groups in 3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE makes it unique compared to similar compounds
Properties
Molecular Formula |
C24H21FN2O6S |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(3-benzamidophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C24H21FN2O6S/c25-21-10-9-18(15-22(21)34(30,31)27-11-13-32-14-12-27)24(29)33-20-8-4-7-19(16-20)26-23(28)17-5-2-1-3-6-17/h1-10,15-16H,11-14H2,(H,26,28) |
InChI Key |
NGRJGWPWEFDUOF-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4)F |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3,4-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341735.png)
![2-{4-Nitrophenyl}-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B341739.png)
![2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341741.png)
![2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341744.png)
![Butyl 4-({4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B341745.png)

![Butyl 4-({4-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B341750.png)
![2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341752.png)
![Pentadecyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B341753.png)




